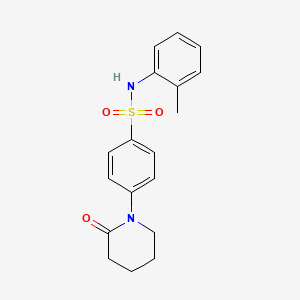![molecular formula C13H11N3O3S B5179853 N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)
N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide, commonly known as FB1, is a mycotoxin produced by Fusarium fungi. It is a potent inhibitor of ceramide synthase, an enzyme involved in the synthesis of sphingolipids. FB1 is widely studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用机制
FB1 inhibits ceramide synthase, leading to a decrease in the synthesis of sphingolipids. This results in the accumulation of sphinganine and a decrease in the levels of other sphingolipids, including ceramides and sphingomyelins. The exact mechanism by which FB1 exerts its effects on cell signaling pathways is not fully understood.
Biochemical and physiological effects:
FB1 has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in various cell types, including cancer cells. FB1 also inhibits cell proliferation and induces cell cycle arrest. In addition, FB1 has been shown to modulate the immune response and to have anti-inflammatory effects.
实验室实验的优点和局限性
FB1 has several advantages as a tool for scientific research. It is a potent and specific inhibitor of ceramide synthase, making it a valuable tool for studying the role of sphingolipids in various biological processes. However, FB1 also has some limitations. It can be toxic to cells at high concentrations, and its effects on cell signaling pathways can be complex and difficult to interpret.
未来方向
There are several future directions for research on FB1. One area of interest is the development of new inhibitors of ceramide synthase with improved specificity and potency. Another area of interest is the investigation of the role of sphingolipids in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, there is a need for further research into the mechanisms of action of FB1 and other sphingolipid inhibitors, in order to better understand their effects on cell signaling pathways.
合成方法
FB1 can be synthesized through several methods, including chemical synthesis and fermentation. Chemical synthesis involves the reaction of furoylhydrazine with carbon disulfide and benzoyl chloride. Fermentation involves the growth of Fusarium fungi in a suitable medium, followed by extraction and purification of FB1.
科学研究应用
FB1 has been extensively studied for its potential applications in scientific research. It is commonly used as a tool to study the role of sphingolipids in various biological processes, including apoptosis, cell proliferation, and inflammation. FB1 has also been used to investigate the mechanisms of action of various drugs and toxins.
属性
IUPAC Name |
N-[(furan-2-carbonylamino)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-11(9-5-2-1-3-6-9)14-13(20)16-15-12(18)10-7-4-8-19-10/h1-8H,(H,15,18)(H2,14,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIIRYNJKLBQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5179771.png)
![2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B5179781.png)

![6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5179799.png)
![2-[{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5179802.png)
![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)
![5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179810.png)
![2-(8-ethyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179823.png)
![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5179831.png)
![2-[1-adamantyl(methyl)amino]ethanol](/img/structure/B5179842.png)
![diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate](/img/structure/B5179844.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5179869.png)

![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)
